molecular formula C24H28N2O7S2 B1671556 Eprosartan mesylate CAS No. 144143-96-4

Eprosartan mesylate

Katalognummer: B1671556
CAS-Nummer: 144143-96-4
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: DJSLTDBPKHORNY-XMMWENQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eprosartan Mesylat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Herstellung von Eprosartan, gefolgt von seiner Umwandlung in das Mesylat-Salz. Die Synthese von Eprosartan umfasst typischerweise die Reaktion von 2-Butyl-1H-imidazol-5-carbonsäure mit 4-Carboxybenzyl-bromid in Gegenwart einer Base, gefolgt von weiteren Reaktionen zur Einführung der Thiophen-Einheit . Das Mesylat-Salz wird dann durch Reaktion von Eprosartan mit Methansulfonsäure gebildet.

Industrielle Produktionsmethoden: Die industrielle Produktion von Eprosartan Mesylat beinhaltet oft den Einsatz von Feststoffdispersionstechniken, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Techniken wie Lösungsmitteleindampfung, Mikronisierung und die Verwendung von Tensiden wie Hydroxypropylmethylcellulose und Polysorbat 80 wurden eingesetzt, um die Auflösung des Stoffes zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Eprosartan Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Eprosartan Mesylat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können Eprosartan Mesylat in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können an den Imidazol- oder Thiophen-Einheiten auftreten, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Arylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Eprosartan Mesylat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Eprosartan mesylate is indicated for the treatment of mild to moderate essential hypertension. It functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated its effectiveness both as a monotherapy and in combination with thiazide diuretics, showcasing its role in managing hypertension in diverse patient populations, including older adults .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the solubility and bioavailability of this compound through advanced drug delivery systems:

Nano-Bilosomes

A study investigated this compound loaded bilosomes as potential nano-carriers for diabetic nephropathy treatment in diabetic rats. The formulation exhibited significant nephroprotective effects, evidenced by reduced serum creatinine and urea levels, alongside histopathological improvements .

Table 1: Characteristics of this compound Loaded Nano-Bilosomes

ParameterValue
Vesicle Size63.88 ± 3.46 nm
Polydispersity Index0.172 ± 0.026
Zeta Potential-30.40 ± 2.75 mV
Entrapment Efficiency61.19 ± 0.88%

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Research has also explored solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution rate of this compound. These formulations showed enhanced solubility compared to traditional methods, indicating a promising strategy for oral delivery .

Table 2: Comparison of Bioavailability in S-SMEDDS Formulations

Formulation TypeRelative Bioavailability (%)
Liquid SMEDDS345
Solid SMEDDS216

Combination Therapies

This compound has been studied in combination with other antihypertensive agents, such as hydrochlorothiazide, to evaluate synergistic effects on blood pressure reduction in elderly patients. A randomized trial indicated that the combination therapy was effective in lowering both systolic and diastolic blood pressure significantly compared to monotherapy .

Safety and Toxicology Studies

Safety assessments have confirmed that this compound does not exhibit mutagenic properties and has a favorable reproductive safety profile in animal studies . These findings support its continued use in clinical settings without significant concerns regarding long-term safety.

Case Study 1: Efficacy in Elderly Patients

In a clinical trial involving elderly patients with mild to moderate hypertension, this compound demonstrated significant reductions in systolic blood pressure over a ten-week period when administered alone or with hydrochlorothiazide .

Case Study 2: Nephroprotective Effects

A study involving diabetic rats treated with this compound loaded bilosomes showed marked improvements in renal function markers, suggesting potential applications for kidney protection in diabetic patients .

Biologische Aktivität

Eprosartan mesylate is a non-peptide angiotensin II receptor antagonist primarily used in the treatment of hypertension. Its mechanism of action, pharmacokinetics, and various formulations have been extensively studied. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound selectively inhibits the angiotensin II type 1 (AT1) receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, eprosartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased blood pressure.

  • Binding Affinity : Eprosartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a binding affinity approximately 1,000 times greater for AT1 .
  • Absence of Partial Agonist Activity : Unlike some other angiotensin II receptor blockers (ARBs), eprosartan does not exhibit partial agonist activity at the AT1 receptor .

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties:

  • Bioavailability : The absolute bioavailability after oral administration is about 13%, with peak plasma concentrations occurring 1 to 2 hours post-dose .
  • Metabolism : It is primarily metabolized in the liver and does not undergo significant first-pass metabolism.
  • Excretion : The drug is excreted mainly through urine as unchanged drug and metabolites.

Clinical Efficacy

Numerous clinical studies have demonstrated the antihypertensive efficacy of this compound.

Case Studies

  • Elderly Patients with Isolated Systolic Hypertension :
    • A double-blind, placebo-controlled study involving 283 patients aged 60 years or older showed that eprosartan significantly reduced sitting systolic blood pressure (SitSBP) by an average of 16.1 mmHg compared to 8.4 mmHg in the placebo group .
  • Comparison of Hypertensive Subgroups :
    • In a study comparing isolated systolic hypertension (ISH) with combined systolic-diastolic hypertension, eprosartan reduced systolic blood pressure by 17.5 mmHg in ISH patients and 20.6 mmHg in non-ISH patients .

Formulation Studies

Research has focused on improving the solubility and bioavailability of this compound through various formulations:

  • Inclusion Complex with β-Cyclodextrin : A study indicated that using β-cyclodextrin significantly improved the aqueous solubility of this compound by approximately 4.48-fold .
  • Transfersome Gel Formulation : This formulation was shown to enhance skin contact and improve transdermal delivery, leading to better management of hypertension in animal models .

Safety Profile

This compound has been evaluated for its safety across various studies:

  • Mutagenicity : It was found to be non-mutagenic in vitro and did not cause structural chromosomal damage in vivo .
  • Reproductive Toxicity : Studies indicated no adverse effects on reproductive performance in animal models at doses significantly higher than therapeutic levels .

Summary Table of Key Findings

Study FocusFindings
Mechanism of ActionSelective AT1 receptor antagonist; no partial agonist activity
BioavailabilityApproximately 13% after oral administration
Clinical EfficacySignificant reduction in blood pressure in elderly patients with isolated systolic hypertension
Formulation AdvancesImproved solubility via β-cyclodextrin; enhanced transdermal delivery through transfersome gel
Safety ProfileNon-mutagenic; no reproductive toxicity at high doses

Eigenschaften

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044217
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144143-96-4
Record name 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144143-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan mesylate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan mesylate
Reactant of Route 2
Reactant of Route 2
Eprosartan mesylate
Reactant of Route 3
Reactant of Route 3
Eprosartan mesylate
Reactant of Route 4
Reactant of Route 4
Eprosartan mesylate
Reactant of Route 5
Reactant of Route 5
Eprosartan mesylate
Reactant of Route 6
Eprosartan mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.